![molecular formula C23H23N5O4S B2359074 2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)propanamide CAS No. 1223983-23-0](/img/structure/B2359074.png)
2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)propanamide
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Overview
Description
2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)propanamide is a complex organic compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities, including anticancer, antidiabetic, and antioxidant properties . The unique structure of this compound, featuring a triazolo[4,3-a]pyrazine core, makes it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)propanamide typically involves multiple steps, starting from readily available starting materials
Formation of Triazolo[4,3-a]pyrazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolo[4,3-a]pyrazine ring.
Introduction of Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction, typically using ethoxyphenyl halides and a suitable base.
Introduction of Methoxyphenyl Group: The methoxyphenyl group is introduced via a similar nucleophilic substitution reaction, using methoxyphenyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The compound can undergo various substitution reactions, particularly at the phenyl rings, where halides or other leaving groups can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the oxo group can yield hydroxyl derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other biologically active molecules.
Biology: It has shown promising activity in inhibiting certain enzymes and pathways, making it a candidate for further biological studies.
Industry: Its unique chemical structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with enzymes and receptors involved in cancer cell proliferation, glucose metabolism, and oxidative stress.
Pathways Involved: It modulates key signaling pathways, including the PI3K/Akt pathway in cancer cells and the AMPK pathway in glucose metabolism.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline Derivatives: These compounds share a similar triazolo[4,3-a] core and have shown DNA intercalation activities as anticancer agents.
[1,2,4]Triazolo[4,3-a]pyrimidine Derivatives: These compounds also feature the triazolo[4,3-a] core and have demonstrated significant biological activities, including anticancer and antidiabetic properties.
Uniqueness
What sets 2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)propanamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both ethoxyphenyl and methoxyphenyl groups enhances its potential for diverse applications in medicinal chemistry and drug development.
Biological Activity
The compound 2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)propanamide is a member of the triazolopyrazine derivatives, which are recognized for their diverse biological activities. This article explores its biological activity, focusing on its medicinal properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H21N5O3S, with a molecular weight of 451.5 g/mol. The structure features a triazolopyrazine core, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolopyrazine derivatives. For instance, a series of synthesized compounds exhibited significant antiproliferative effects on various cancer cell lines. One notable compound demonstrated IC50 values of 0.98 µM against A549 (lung cancer), 1.05 µM against MCF-7 (breast cancer), and 1.28 µM against HeLa (cervical cancer) cells, indicating strong inhibitory effects on cell proliferation and growth .
Table 1: Antiproliferative Activity of Triazolopyrazine Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
17l | A549 | 0.98 |
17l | MCF-7 | 1.05 |
17l | HeLa | 1.28 |
Antibacterial Activity
The antibacterial properties of this compound class have also been investigated. In vitro studies revealed moderate to good antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. For instance, one derivative showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 16 µg/mL against E. coli, comparable to standard antibiotics like ampicillin .
Table 2: Antibacterial Activity Against Common Pathogens
Bacteria | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 16 |
The biological activity of triazolopyrazine derivatives is primarily attributed to their ability to interact with key biological targets:
- Kinase Inhibition : These compounds have shown promise in inhibiting kinases such as c-Met and VEGFR-2, which are crucial in cancer cell signaling pathways.
- DNA Interaction : Molecular docking studies suggest that these compounds can bind effectively to bacterial topoisomerase IV and DNA gyrase, disrupting bacterial DNA replication and transcription processes .
Case Studies
Several case studies illustrate the therapeutic potential of this compound:
- Anticancer Study : A study evaluated the effects of a similar triazolopyrazine derivative on A549 cells. The compound was found to induce late apoptosis in a dose-dependent manner while inhibiting cell cycle progression at the G0/G1 phase .
- Antimicrobial Efficacy : In another study focused on antibacterial properties, derivatives were synthesized and tested against various strains, showing significant efficacy that supports further development as novel antibacterial agents .
Properties
IUPAC Name |
2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4S/c1-4-32-19-11-7-17(8-12-19)27-13-14-28-20(22(27)30)25-26-23(28)33-15(2)21(29)24-16-5-9-18(31-3)10-6-16/h5-15H,4H2,1-3H3,(H,24,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMGGPFFAUFJLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3SC(C)C(=O)NC4=CC=C(C=C4)OC)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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